Nazartinib
Overview
Description
Nazartinib is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It has demonstrated significant antitumor activity and manageable safety in patients with advanced non-small cell lung cancer harboring epidermal growth factor receptor mutations . This compound selectively targets both activating mutations and resistance mutations in the epidermal growth factor receptor, while sparing the wild-type receptor .
Biochemical Analysis
Biochemical Properties
Nazartinib interacts with the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and division . Specifically, this compound targets EGFR mutations such as Leu858Arg, ex19del, and Thr790Met . By inhibiting these mutations, this compound can prevent the uncontrolled cell division that leads to tumor growth .
Cellular Effects
This compound has demonstrated antitumor activity in patients with EGFR-mutant advanced NSCLC . It influences cell function by inhibiting EGFR, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . This can lead to a decrease in tumor growth and size .
Molecular Mechanism
This compound works at the molecular level by binding to EGFR and inhibiting its tyrosine kinase activity . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival . This compound is particularly effective against cells with EGFR-activating and T790M resistance mutations .
Temporal Effects in Laboratory Settings
In phase 1 of a study, this compound demonstrated antitumor activity and manageable safety in patients with EGFR-mutant advanced NSCLC who received 3 prior lines of systemic therapy . The effects of this compound were observed over time, with patients showing a response to treatment .
Metabolic Pathways
The metabolic pathway of this compound involves its interaction with human liver microsomes .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to areas where EGFR is present .
Subcellular Localization
Given that it targets EGFR, it is likely that this compound localizes to the cell membrane where EGFR is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nazartinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Nazartinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkylating agents, and acids or bases
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Nazartinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.
Biology: Employed in research on cell signaling pathways and the role of epidermal growth factor receptor mutations in cancer.
Medicine: Investigated for its therapeutic potential in treating various cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
Nazartinib exerts its effects by selectively inhibiting the epidermal growth factor receptor with activating mutations and the resistance mutation Thr790Met. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits tumor growth .
Comparison with Similar Compounds
Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor with similar selectivity for activating and resistance mutations.
Almonertinib: A third-generation inhibitor approved in China for treating advanced epidermal growth factor receptor T790M non-small cell lung cancer.
Lazertinib: A third-generation inhibitor currently in clinical development .
Uniqueness: Nazartinib is unique in its ability to selectively target both activating and resistance mutations in the epidermal growth factor receptor while sparing the wild-type receptor. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMLWIABWRKL-WUTDNEBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508250-71-2 | |
Record name | Nazartinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nazartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAZARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.